Nickamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

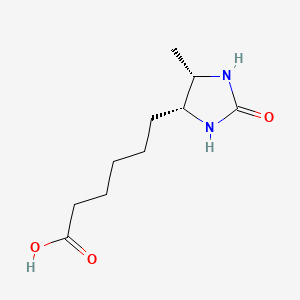

Nickamine is an organic compound that has been used in scientific research for decades. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has been studied extensively and is used in a variety of research applications, making it an important molecule for scientists to understand.

Aplicaciones Científicas De Investigación

Catalysis in Cross-Coupling Reactions

Nickamine has been identified as an effective catalyst for cross-coupling reactions. It is particularly efficient in the cross-coupling of non-activated alkyl halides and direct C-H alkylation of alkynes and aromatic heterocycles (Hu, 2012).

Advancements in Homogeneous Catalysis

The development of this compound and analogous nickel pincer catalysts represents significant progress in the field of homogeneous catalysis. These catalysts are suited for radical pathways in cross-coupling reactions, offering high chemoselectivity and functional group tolerance (Shi, Zhang, & Hu, 2019).

Mechanistic Insights in Alkyl–Aryl Kumada Coupling

Research on the mechanism of alkyl–aryl Kumada coupling catalyzed by this compound revealed a bimetallic oxidative addition mechanism, contributing valuable insights to the understanding of such reactions (Breitenfeld, Wodrich, & Hu, 2014).

Hydrosilylation of Alkenes

this compound has been utilized as a catalyst for the hydrosilylation of alkenes. Its application in this domain is notable for the selectivity and deviation from traditional Chalk-Harrod and sigma-bond metathesis cycles (Ploeger, Buslov, & Hu, 2020).

Delivery of Oligonucleotides

this compound derivatives, such as NickFects, have been explored for their potential in cellular delivery of oligonucleotides. These derivatives show promise for gene therapy applications due to their efficiency and non-toxic nature (Oskolkov et al., 2011).

Mecanismo De Acción

Target of Action

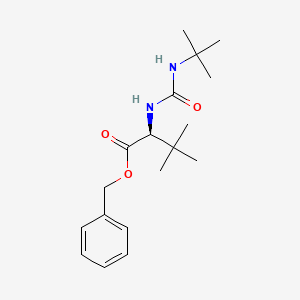

Nickamine, or Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride, primarily targets alkyl halides . Alkyl halides are organic compounds containing a halogen (such as chlorine, bromine, fluorine, or iodine) attached to an alkyl group. They play a crucial role in various organic reactions due to their reactivity.

Mode of Action

This compound interacts with its targets (alkyl halides) through a process known as cross-coupling . In this reaction, two fragments are joined together with the aid of a metal catalyst, in this case, a nickel complex. The nickel complex facilitates the coupling of the alkyl halides with aryl and heteroaryl nucleophiles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction of alkyl halides . This reaction leads to the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects include the production of various organic compounds, which can be used in different chemical syntheses.

Result of Action

The result of this compound’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic molecules from simpler ones. The ability to form carbon-carbon bonds efficiently and selectively is of great importance in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Análisis Bioquímico

Biochemical Properties

Nickamine plays a crucial role in biochemical reactions, particularly in catalyzing cross-coupling reactions involving non-activated alkyl halides. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the nickel center with the substrates, enabling the catalytic cycle to proceed efficiently .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in the context of its catalytic activity. It affects cell signaling pathways by interacting with specific enzymes involved in metabolic reactions. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo oxidative addition, transmetalation, and reductive elimination. These steps are facilitated by the nickel center, which coordinates with the substrates and intermediates. The binding interactions with biomolecules, such as enzymes and proteins, are crucial for the catalytic activity of this compound. It can either inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can degrade into other nickel-containing species under certain conditions, which can affect its catalytic efficiency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the stability of this compound is a critical factor in its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and potential toxicity to specific organs. Threshold effects have been identified, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the conversion of substrates into desired products. The presence of this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize this compound to specific cellular compartments, where it can exert its catalytic effects. The distribution of this compound within cells is crucial for its activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity, as it allows this compound to interact with the appropriate substrates and enzymes. The subcellular distribution of this compound can influence its catalytic efficiency and overall effectiveness .

Propiedades

IUPAC Name |

1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine;nickel(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3.2ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;;/h5-12,17H,1-4H3;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHDYGGYBYTZGI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C.[Cl-].[Cl-].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801047625 |

Source

|

| Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033772-47-2 |

Source

|

| Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)